molecular formula C17H21NO B14514577 3-(Benzyloxy)-N,N-diethylaniline CAS No. 63240-45-9

3-(Benzyloxy)-N,N-diethylaniline

Cat. No.: B14514577
CAS No.: 63240-45-9
M. Wt: 255.35 g/mol
InChI Key: MVFMNUTXAKOWRZ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N,N-diethylaniline is a substituted aniline compound featuring a benzyloxy group at the meta position and diethylamino functionality on the nitrogen. This structure classifies it as a versatile aromatic amine intermediate suitable for various research applications. Compounds with benzyloxy groups are frequently employed in synthetic organic chemistry as intermediates or protecting groups . The diethylamino group is a common feature in molecules with diverse applications, and its presence suggests potential use in the development of more complex chemical entities, such as active pharmaceutical ingredients or functional materials . As a tertiary aniline derivative, this compound is of significant value in medicinal chemistry research for the synthesis and structure-activity relationship (SAR) study of novel bioactive molecules. It is also useful in materials science for constructing organic frameworks and functional polymers. Researchers are advised to handle this compound with care, using appropriate personal protective equipment, as aniline derivatives can be hazardous . This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

63240-45-9

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

N,N-diethyl-3-phenylmethoxyaniline

InChI

InChI=1S/C17H21NO/c1-3-18(4-2)16-11-8-12-17(13-16)19-14-15-9-6-5-7-10-15/h5-13H,3-4,14H2,1-2H3

InChI Key

MVFMNUTXAKOWRZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Benzylation of 3-Nitrophenol

The synthesis begins with 3-nitrophenol, where the hydroxyl group is protected via benzylation. Benzyl bromide (1.2 equivalents) and potassium carbonate (2.0 equivalents) in anhydrous acetone at 60°C for 12 hours yield 3-nitrobenzyloxybenzene. This step achieves 85–92% conversion, with the nitro group remaining intact for subsequent reduction.

Reduction of Nitro to Primary Amine

Catalytic hydrogenation using 10% Pd/C under 30 psi H₂ in ethanol at 25°C reduces the nitro group to a primary amine, producing 3-benzyloxyaniline. Alternatively, iron powder in hydrochloric acid (Fe/HCl) at 70°C offers a cost-effective reduction method, albeit with slightly lower yields (78–85%).

Diethylation of the Primary Amine

The critical challenge lies in converting the primary amine to a tertiary diethylated product. Two strategies are prevalent:

  • Direct Alkylation : Treating 3-benzyloxyaniline with excess ethyl iodide (3.0 equivalents) and sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to 25°C over 24 hours. This method yields 62–68% of the desired product but risks quaternary ammonium salt formation.
  • Reductive Amination : Reacting the amine with acetaldehyde (2.5 equivalents) and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) selectively generates the tertiary amine in 73–79% yield. This approach minimizes over-alkylation but requires careful pH control.

Table 1: Comparison of Diethylation Methods

Method Reagents Solvent Yield (%) Purity (%)
Direct Alkylation Ethyl iodide, NaH THF 62–68 88–92
Reductive Amination Acetaldehyde, NaBH₃CN MeOH 73–79 94–97

Synthetic Route 2: Amine Protection Prior to Benzylation

Acetylation of 3-Hydroxyaniline

To prevent unwanted side reactions during benzylation, the amine group in 3-hydroxyaniline is protected via acetylation. Treatment with acetic anhydride (1.5 equivalents) in pyridine at 25°C for 4 hours yields 3-acetamidophenol (89–94% yield). This intermediate is stable under subsequent benzylation conditions.

Benzylation of the Protected Phenol

Benzyl bromide (1.1 equivalents) and potassium carbonate (2.2 equivalents) in dimethylformamide (DMF) at 80°C for 6 hours afford 3-benzyloxyacetamidophenol. The reaction proceeds efficiently (91–95% yield), with no detectable cleavage of the acetamide group.

Deprotection and Alkylation

Hydrolysis of the acetamide group using 6 M HCl at 100°C for 2 hours regenerates 3-benzyloxyaniline, which undergoes diethylation as described in Section 2.3. This route achieves an overall yield of 58–64%, with the added advantage of avoiding nitro group reduction.

Alternative Methodologies and Catalytic Innovations

Brönsted Acidic Ionic Liquid (BAIL)-Mediated Reactions

Recent advances highlight the use of BAILs such as [bsmim][NTf₂] to catalyze alkylation steps under solvent-free conditions. In a model reaction, 3-benzyloxyaniline and diethyl sulfate (2.2 equivalents) react at 80°C for 8 hours in the presence of 5 mol% [bsmim][NTf₂], yielding this compound in 81% yield. BAILs enhance reaction rates by stabilizing transition states through hydrogen bonding, though scalability remains a concern.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) accelerates the diethylation step, reducing reaction times from 24 hours to 45 minutes. Combining ethyl bromide (2.5 equivalents) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in acetonitrile achieves 76% yield, demonstrating the potential for rapid, energy-efficient synthesis.

Challenges and Optimization Strategies

Regioselectivity and Byproduct Formation

The electron-donating diethylamino group directs electrophilic substitution to the para position, necessitating careful monitoring to prevent regioisomeric contamination. Gas chromatography-mass spectrometry (GC-MS) analysis reveals that maintaining reaction temperatures below 100°C and using excess alkylating agents suppress para-substituted byproducts.

Purification and Scalability

Column chromatography on silica gel (hexane/ethyl acetate, 4:1) remains the standard purification method, though recrystallization from ethanol/water mixtures (3:1) offers a scalable alternative with 89–93% recovery. Industrial-scale processes favor continuous-flow hydrogenation and membrane-based solvent recovery to enhance throughput.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-N,N-diethylaniline undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aniline ring.

Common Reagents and Conditions

Major Products

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Nitro group reduction results in the formation of an amine.

    Substitution: Halogenation or nitration leads to the formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

3-(Benzyloxy)-N,N-diethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 3-(Benzyloxy)-N,N-diethylaniline include:

Compound Name Substituent at 3-Position N-Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound Benzyloxy (-OCH₂C₆H₅) Diethyl (-C₂H₅)₂ 283.38 Solvent for Claisen rearrangements ; moderate kinase affinity (Ki ≈ 170 nM)
N,N-Diethylaniline None Diethyl (-C₂H₅)₂ 149.23 High-boiling solvent (216°C) ; lacks bioactivity due to absence of 3-substituent
2-Chloro-N,N-diethylaniline Chloro (-Cl) Diethyl (-C₂H₅)₂ 183.68 Intermediate in agrochemical synthesis ; electron-withdrawing Cl reduces reactivity
3-Methoxy-N,N-dimethylaniline Methoxy (-OCH₃) Dimethyl (-CH₃)₂ 151.21 Limited water solubility; used in dye synthesis
3-(Heptyloxy)-N-substituted aniline Heptyloxy (-OC₇H₁₅) Varies (e.g., benzyl) ~350 (varies) Increased lipophilicity for membrane studies
N,N,3-Trimethylaniline Methyl (-CH₃) Dimethyl (-CH₃)₂ 149.23 Enhanced basicity; used in polymer catalysis

Physicochemical Properties

  • Lipophilicity : The benzyloxy group in this compound increases lipophilicity compared to methoxy or chloro analogues, enhancing membrane permeability in biological systems .
  • Solubility: N,N-Diethyl groups improve solubility in organic solvents (e.g., isopropanol, DMF) but reduce water solubility. For example, 3-Methoxy-N,N-dimethylaniline is immiscible in water , while N,N-diethylaniline’s boiling point (216°C) makes it ideal for high-temperature reactions .
  • Electronic Effects : The benzyloxy group is weakly electron-donating, stabilizing carbocation intermediates in rearrangements. Chloro substituents (electron-withdrawing) deactivate the ring, reducing reactivity in electrophilic substitutions .

Q & A

Basic: What synthetic routes are recommended for preparing 3-(Benzyloxy)-N,N-diethylaniline with high purity?

Methodological Answer:
The synthesis typically involves benzyloxy group introduction via nucleophilic substitution or coupling reactions. For example, O-benzyl hydroxylamine hydrochloride (a benzyloxy donor) can react with halogenated intermediates under basic conditions (e.g., sodium carbonate). Post-synthesis purification via column chromatography (using dichloromethane/hexane gradients) or recrystallization (from diethyl ether/pentanes) is critical to remove unreacted amines or byproducts . Ensure inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Basic: How does the solubility of this compound influence its utility in nanoparticle synthesis?

Methodological Answer:
N,N-Diethylaniline derivatives are uniquely effective solvents for dissolving hydrogen phosphide (PH₃), a precursor for metal phosphide nanoparticles. For instance, this compound’s moderate polarity and high boiling point (~200°C) enable controlled nanowire growth. However, excessive solvent volumes (>2 mL) can induce nanowire bending due to altered surface tension. Optimize solvent-to-reactant ratios to balance dissolution and structural integrity .

Advanced: What role does this compound play in thermal Claisen rearrangements?

Methodological Answer:
As a high-boiling solvent, it facilitates thermal Claisen rearrangements of allyl/aryl propargyl ethers by stabilizing reactive intermediates (e.g., zwitterionic species). Refluxing substrates in this solvent at ~200°C for 8–12 hours yields fused heterocycles (e.g., furoquinolinones). Monitor reaction progress via TLC (silica gel, UV detection) and confirm regioselectivity via ¹H-NMR (aromatic proton splitting patterns) .

Advanced: How do molecular interactions between this compound and m-cresol affect mixture thermodynamics?

Methodological Answer:
In binary mixtures with m-cresol, deviations from ideality (e.g., excess viscosity, volume) arise from hydrogen bonding between the phenolic hydroxyl group and the benzyloxy moiety. Calculate excess molar free energy (ΔGᴱ) and partial molar volumes using density/viscosity data at 25–45°C. These interactions reduce activation energy barriers, enhancing fluidity in reaction media .

Basic: What analytical techniques are suitable for characterizing this compound derivatives?

Methodological Answer:

  • Mass Spectrometry (ESI-MS): Confirm molecular ions (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of benzyloxy groups).
  • ¹³C-NMR: Identify substitution patterns (e.g., diethylamino carbons at δ 40–45 ppm, benzyloxy carbons at δ 70–75 ppm).
  • HPLC: Use C18 columns with acetonitrile/water gradients to assess purity (>98% required for catalytic applications) .

Advanced: How does this compound contribute to nonlinear optical properties in charge-transfer complexes?

Methodological Answer:
In charge-transfer complexes with fullerenes (e.g., C₆₀), the electron-rich diethylamino group donates electrons to fullerene acceptors, enhancing third-order polarizability (χ³). Characterize via Z-scan measurements at 532 nm. Compare hyperpolarizability values with unsubstituted aniline analogs to quantify the benzyloxy group’s electron-withdrawing effects .

Basic: What environmental persistence data exist for N,N-diethylaniline derivatives?

Methodological Answer:
N,N-Diethylaniline exhibits low biodegradability (0% BOD in 4 weeks via MITI tests) and variable bioaccumulation (BCF 17–161 in carp). For 3-(Benzyloxy)- analogs, predict persistence using QSAR models (e.g., EPI Suite) and validate via OECD 301F assays. Prioritize degradation pathways (e.g., photolysis under UV/visible light) to mitigate ecological risks .

Advanced: How can mutagenicity risks be managed during handling of benzyloxy-substituted anilines?

Methodological Answer:
Ames II testing reveals that mutagenicity varies with substitution patterns. While this compound is less mutagenic than anomeric amides, use fume hoods, nitrile gloves, and closed systems during synthesis. Store at −20°C under nitrogen to prevent degradation into mutagenic byproducts (e.g., nitroso compounds) .

Basic: What purification strategies resolve contradictions in reported melting points for this compound?

Methodological Answer:
Discrepancies (e.g., 70–73°C vs. 170°C) arise from polymorphic forms or residual solvents. Recrystallize from ethanol/water mixtures (1:3 v/v) and characterize via DSC to identify phase transitions. Cross-validate with elemental analysis (C, H, N ±0.3%) to confirm stoichiometry .

Advanced: What mechanistic insights explain solvent effects in metal-phosphide syntheses using this compound?

Methodological Answer:
The solvent’s Lewis basicity coordinates with metal ions (e.g., Zn²⁺), modulating reduction kinetics. For example, in Zn₃P₂ synthesis, N,N-diethylaniline stabilizes PH₃ intermediates, preventing premature precipitation. Use in situ FTIR (PH₃ stretching at ~2320 cm⁻¹) to monitor intermediate stability .

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